6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride is a chemical compound with significant potential in scientific research, particularly in medicinal chemistry and biological studies. This compound is classified as a pyrimidine derivative, which is a type of heterocyclic compound containing a pyrimidine ring. Its molecular formula is C8H12Cl2N4, and it exists primarily as a dihydrochloride salt to enhance its stability and solubility in various applications.
The synthesis of 6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride typically involves the condensation of pyrimidine derivatives with pyrrolidine. A common method includes the reaction of 6-methylpyrimidine-4-amine with (3R)-pyrrolidin-3-ylamine under acidic conditions, often using solvents such as ethanol or methanol. The product is then isolated as a dihydrochloride salt, which improves its stability and solubility for further applications.
In an industrial context, the production may utilize continuous flow reactors and automated synthesis techniques to enhance yield and efficiency. Reaction conditions, including temperature and pressure, are optimized to ensure high purity and yield of the final product. Purification methods such as crystallization are employed to obtain high-purity compounds suitable for pharmaceutical applications.
The molecular structure of 6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride features a pyrimidine ring substituted with a methyl group and a pyrrolidine moiety. The compound's IUPAC name reflects its complex structure, which includes stereochemistry at the pyrrolidine ring.
6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, allowing for functionalization of the pyrimidine ring with different substituents.
Common reagents used in these reactions include sodium bicarbonate for base-catalyzed reactions and various nucleophiles. The reactions are typically conducted under controlled temperature and pressure conditions to optimize product formation.
The mechanism of action for 6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit certain kinases by binding to their active sites, thereby blocking phosphorylation processes that modulate signaling pathways involved in cell growth and apoptosis. This inhibition can lead to potential therapeutic effects in various disease models.
The physical properties of 6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride include its appearance as a crystalline solid. The melting point and solubility characteristics are important for its application in laboratory settings but were not specifically detailed in the available sources.
Chemically, this compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents. Its ability to participate in oxidation-reduction reactions makes it versatile for various synthetic applications.
6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride has several notable applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects against inflammation and cancer due to its enzyme inhibition properties.
Biological Research: It is utilized in studies examining cellular processes and signaling pathways.
Industrial Applications: This compound serves as a building block in the synthesis of more complex heterocyclic compounds and materials .
The systematic name 6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride precisely defines its molecular architecture. The core structure consists of a pyrimidine ring substituted at position 4 with an amino group (–NH–) linked to the (3R)-pyrrolidin-3-yl moiety. The parent heterocycle is further modified by a methyl group at the pyrimidine C6 position. The stereodescriptor (3R) specifies the absolute configuration of the chiral carbon at position 3 of the pyrrolidine ring, a five-membered secondary amine heterocycle . This stereochemical designation is not merely formal but critically influences the compound's three-dimensional topology and its interaction with biological targets.
Table 1: Nomenclature and Structural Descriptors
Component | Description |
---|---|
Parent Heterocycle | Pyrimidine with methyl group at C6 and amino group at C4 |
Chiral Center | (3R)-configuration at pyrrolidine C3 position |
IUPAC Name | 6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride |
Canonical SMILES | CC1=NC(=NC=C1)NC2CCNC2.Cl.Cl (indicating protonation sites) |
Isomeric SMILES | CC1=NC(=NC=C1)N[C@H]2CCNC2.Cl.Cl (specifying R-configuration) |
The (3R) stereochemistry confers distinct spatial orientation to the pyrrolidine’s secondary amine (–NH–), which serves as both a hydrogen bond donor and acceptor. This orientation is essential for molecular recognition processes in biological systems, particularly when targeting chiral binding pockets in enzymes. For example, kinase inhibitors containing (R)-configured pyrrolidine derivatives demonstrate enhanced selectivity due to optimal fit within the ATP-binding cleft [3] . The pyrrolidine ring itself contributes to pharmacokinetic optimization by balancing lipophilicity and solubility, while its constrained conformation reduces entropic penalties upon target binding .
The conversion of the free base 6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine to its dihydrochloride salt serves multiple critical functions in drug development. Protonation occurs at both the pyrimidine N1 nitrogen and the pyrrolidine tertiary amine, generating a cationic species with two chloride counterions. This modification profoundly alters physicochemical properties essential for bioavailability and manufacturability .
Table 2: Impact of Dihydrochloride Salt Formation
Property | Free Base | Dihydrochloride Salt | Pharmaceutical Advantage |
---|---|---|---|
Solubility | Moderate in organic solvents | High aqueous solubility (>50 mg/mL) | Enhanced dissolution in GI fluids |
State | Oily or low-melting solid | Crystalline solid | Improved crystallinity for purification |
Stability | Air-sensitive | Reduced hygroscopicity | Shelf-life extension |
Bioavailability | Variable absorption | Consistent oral absorption | Predictable pharmacokinetics |
The crystalline nature of the dihydrochloride salt facilitates purification via recrystallization and ensures batch-to-batch consistency in drug product manufacturing [2]. Aqueous solubility is markedly increased due to ionic dissociation, which is critical for oral absorption and intravenous formulation development. This property is particularly advantageous for compounds targeting intracellular enzymes (e.g., kinases), where high systemic exposure is required for efficacy [3] . The dihydrochloride form also mitigates challenges associated with handling hygroscopic or volatile free bases during large-scale synthesis .
The strategic incorporation of pyrimidine-pyrrolidine scaffolds emerged prominently in kinase inhibitor development during the early 2010s, as evidenced by patented compounds like 6-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine (EVT-1712389, CAS 1247664-81-8) and (3R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride (EVT-2581608, CAS 1365936-54-4) . These structures evolved from foundational heterocyclic chemistry principles established in classical antifolate agents such as pemetrexed, which featured pyrrolo[2,3-d]pyrimidine cores targeting folate-dependent enzymes [7].
Table 3: Evolution of Pyrrolidine-Pyrimidine Hybrids in Drug Discovery
Timeframe | Development Milestone | Therapeutic Focus |
---|---|---|
Pre-2010 | Pemetrexed (pyrrolopyrimidine antifolate) | Anticancer; TS/GARFTase inhibition |
2010–2015 | Pyrrolidinyl-pyrimidine PDE10 inhibitors (e.g., US20110160206A1) | Neurological disorders |
2015–Present | Chiral (R)-pyrrolidinyl kinase scaffolds | JAK/STAT pathway inhibitors |
The shift toward stereochemically defined C(3R)-pyrrolidinyl derivatives coincided with growing understanding of kinase dynamics. The 2010s witnessed intensive exploration of pyrrolidine-based templates in compounds like N-{(3r,4r)-4-[(6-Amino-4-Methylpyridin-2-Yl)methyl]pyrrolidin-3-Yl}-N'-[2-(3-Fluorophenyl)ethyl]ethane-1,2-Diamine (PubChem CID 24764596) [2], highlighting the scaffold’s versatility in structure-activity relationship optimization. The 6-methylpyrimidine moiety specifically addressed metabolic stability concerns observed in earlier 6-unsubstituted analogs, while the (3R)-pyrrolidinyl group enabled selective interactions with polar regions of kinase ATP-binding sites [3] .
This compound class exemplifies modern trends in targeted therapy design: leveraging stereoselective synthesis to optimize chiral interactions (e.g., with JAK1’s Glu966 or TYK2’s Val981) [3], while salt engineering addresses delivery challenges of polar pharmacophores. Over 85% of FDA-approved kinase inhibitors now incorporate heterocyclic amines with salt forms [8], underscoring the pharmaceutical relevance of this dihydrochloride derivative as both a drug candidate and synthetic intermediate for further structural diversification.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1